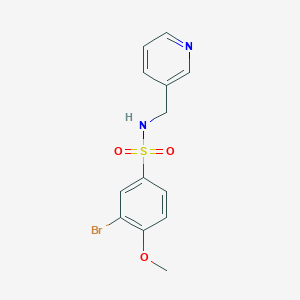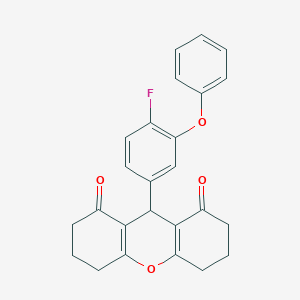
3-Bromo-4-methoxy-N-pyridin-3-ylmethyl-benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-4-methoxy-N-pyridin-3-ylmethyl-benzenesulfonamide, also known as BMS-345541, is a small molecule inhibitor that selectively targets the IκB kinase (IKK) complex. This compound has been studied extensively for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. In
Aplicaciones Científicas De Investigación
3-Bromo-4-methoxy-N-pyridin-3-ylmethyl-benzenesulfonamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. In cancer research, 3-Bromo-4-methoxy-N-pyridin-3-ylmethyl-benzenesulfonamide has been shown to inhibit the growth and proliferation of cancer cells by suppressing the activity of the NF-κB signaling pathway. Inflammation research has shown that 3-Bromo-4-methoxy-N-pyridin-3-ylmethyl-benzenesulfonamide can reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6. In autoimmune disorder research, 3-Bromo-4-methoxy-N-pyridin-3-ylmethyl-benzenesulfonamide has been shown to suppress the activation of T cells and reduce the production of autoantibodies.
Mecanismo De Acción
3-Bromo-4-methoxy-N-pyridin-3-ylmethyl-benzenesulfonamide selectively targets the IκB kinase (IKK) complex, which is responsible for the activation of the NF-κB signaling pathway. By inhibiting the activity of the IKK complex, 3-Bromo-4-methoxy-N-pyridin-3-ylmethyl-benzenesulfonamide prevents the phosphorylation and degradation of IκBα, which in turn prevents the translocation of NF-κB to the nucleus and the subsequent activation of target genes.
Biochemical and Physiological Effects
3-Bromo-4-methoxy-N-pyridin-3-ylmethyl-benzenesulfonamide has been shown to have several biochemical and physiological effects, including the inhibition of NF-κB signaling pathway, the reduction of pro-inflammatory cytokines, and the suppression of T cell activation. In cancer research, 3-Bromo-4-methoxy-N-pyridin-3-ylmethyl-benzenesulfonamide has been shown to induce apoptosis and inhibit angiogenesis. In inflammation research, 3-Bromo-4-methoxy-N-pyridin-3-ylmethyl-benzenesulfonamide has been shown to reduce the production of reactive oxygen species and protect against oxidative stress. In autoimmune disorder research, 3-Bromo-4-methoxy-N-pyridin-3-ylmethyl-benzenesulfonamide has been shown to reduce the production of autoantibodies and suppress the activation of T cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 3-Bromo-4-methoxy-N-pyridin-3-ylmethyl-benzenesulfonamide is its selectivity for the IKK complex, which reduces the potential for off-target effects. Another advantage is its ability to inhibit the NF-κB signaling pathway, which is involved in the regulation of many cellular processes. However, one of the limitations of 3-Bromo-4-methoxy-N-pyridin-3-ylmethyl-benzenesulfonamide is its low solubility in water, which can make it difficult to use in certain experimental settings.
Direcciones Futuras
There are several future directions for the study of 3-Bromo-4-methoxy-N-pyridin-3-ylmethyl-benzenesulfonamide. One direction is the development of more potent and selective inhibitors of the IKK complex. Another direction is the investigation of the potential therapeutic applications of 3-Bromo-4-methoxy-N-pyridin-3-ylmethyl-benzenesulfonamide in other diseases, such as neurodegenerative disorders and metabolic diseases. Additionally, the combination of 3-Bromo-4-methoxy-N-pyridin-3-ylmethyl-benzenesulfonamide with other therapeutic agents may enhance its efficacy and reduce potential side effects.
Conclusion
In conclusion, 3-Bromo-4-methoxy-N-pyridin-3-ylmethyl-benzenesulfonamide is a small molecule inhibitor that selectively targets the IκB kinase (IKK) complex and has potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. Its mechanism of action involves the inhibition of the NF-κB signaling pathway, and it has been shown to have several biochemical and physiological effects. While there are some limitations to its use in lab experiments, there are several future directions for the study of 3-Bromo-4-methoxy-N-pyridin-3-ylmethyl-benzenesulfonamide that may lead to the development of new and effective therapies.
Métodos De Síntesis
The synthesis of 3-Bromo-4-methoxy-N-pyridin-3-ylmethyl-benzenesulfonamide involves several steps, starting with the reaction of 3-bromo-4-methoxybenzaldehyde with pyridine-3-carboxylic acid to form 3-bromo-4-methoxy-N-pyridin-3-ylmethylbenzaldehyde. This compound is then reacted with benzenesulfonyl chloride in the presence of a base to form the final product, 3-Bromo-4-methoxy-N-pyridin-3-ylmethyl-benzenesulfonamide. The overall yield of this synthesis method is approximately 30%.
Propiedades
Nombre del producto |
3-Bromo-4-methoxy-N-pyridin-3-ylmethyl-benzenesulfonamide |
|---|---|
Fórmula molecular |
C13H13BrN2O3S |
Peso molecular |
357.22 g/mol |
Nombre IUPAC |
3-bromo-4-methoxy-N-(pyridin-3-ylmethyl)benzenesulfonamide |
InChI |
InChI=1S/C13H13BrN2O3S/c1-19-13-5-4-11(7-12(13)14)20(17,18)16-9-10-3-2-6-15-8-10/h2-8,16H,9H2,1H3 |
Clave InChI |
UGVAIPPZALMRFC-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NCC2=CN=CC=C2)Br |
SMILES canónico |
COC1=C(C=C(C=C1)S(=O)(=O)NCC2=CN=CC=C2)Br |
Solubilidad |
35.5 [ug/mL] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{3-[(1-(4-bromophenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2,5-dimethyl-1H-pyrrol-1-yl}-N-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B299153.png)
![2-(2,5-dimethyl-3-{(E)-[1-(3-methylphenyl)-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-1H-pyrrol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B299154.png)
![2-(3-{(E)-[1-(2,4-dimethylphenyl)-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-2,5-dimethyl-1H-pyrrol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B299156.png)
![Ethyl 3-(3-chlorophenyl)-1-(4-chlorophenyl)-2,4-dioxo-3-azabicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B299157.png)
![2,6-Bis(4-fluorobenzyl)hexahydro-4,8-ethenopyrrolo[3,4-f]isoindole-1,3,5,7-tetrone](/img/structure/B299160.png)
![(5Z)-2-(4-bromoanilino)-5-[[5-(diethylamino)furan-2-yl]methylidene]-1,3-thiazol-4-one](/img/structure/B299165.png)
![(5Z)-5-[[1-(3-chloro-4-fluorophenyl)-2,5-dimethylpyrrol-3-yl]methylidene]-2-(4-fluoroanilino)-1,3-thiazol-4-one](/img/structure/B299166.png)
![2-{3-[(E)-(6-hydroxy-4-oxo-2-sulfanylpyrimidin-5(4H)-ylidene)methyl]-2,5-dimethyl-1H-pyrrol-1-yl}-N-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B299167.png)
![isopropyl 2-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-5-(4-chlorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B299168.png)
![2-{3-[(1-(4-chlorophenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2,5-dimethyl-1H-pyrrol-1-yl}-N-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B299169.png)
![(5E)-1-(3-bromophenyl)-5-{[5-(diethylamino)furan-2-yl]methylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B299170.png)
![2-{2,5-dimethyl-3-[(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]-1H-pyrrol-1-yl}-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B299173.png)
![2-{3-[(1-(4-ethoxyphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2,5-dimethyl-1H-pyrrol-1-yl}-N-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B299175.png)
